Technical Monograph: des-Arg(10)-Hoe 140 as a Bradykinin B1 Receptor Antagonist
Technical Monograph: des-Arg(10)-Hoe 140 as a Bradykinin B1 Receptor Antagonist
[1][2][3][4]
Executive Summary
des-Arg(10)-Hoe 140 (also known as [des-Arg
This guide details the molecular architecture, pharmacological profile, and validated experimental protocols for utilizing des-Arg(10)-Hoe 140 in translational research.[1]
Molecular Architecture & Stability
Chemical Identity
des-Arg(10)-Hoe 140 is a decapeptide derived from the B2 antagonist Hoe 140 by the removal of the C-terminal Arginine residue.[1] This deletion is the critical structural switch that shifts affinity from the B2 receptor to the B1 receptor.[1]
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Sequence (3-letter): D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic[3][1][4][5]
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Sequence (1-letter): r-R-P-Hyp-G-Thi-S-(D-Tic)-Oic[3][1][4][5]
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Solubility: Soluble in water (up to 1 mg/mL); often requires dilution in physiological buffers (e.g., Krebs-Henseleit).[1]
Structural Modifications & Stability
The peptide incorporates non-natural amino acids that confer resistance to enzymatic degradation, particularly against Kininase I and II (ACE):
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D-Tic (Tetrahydroisoquinoline-3-carboxylic acid): Restricts conformational flexibility, enhancing receptor fit.[1]
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Oic (Octahydroindole-2-carboxylic acid): Increases hydrophobic interaction and metabolic stability.[1]
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Thi (Thienylalanine): Replaces Phenylalanine, improving potency.[1]
These modifications make des-Arg(10)-Hoe 140 significantly more stable in vivo than first-generation B1 antagonists like [Leu
Pharmacology & Mechanism of Action[2]
The Kinin-Kallikrein Signaling Pathway
The physiological role of des-Arg(10)-Hoe 140 is best understood within the context of the kallikrein-kinin system.[1] While B2 receptors are constitutive, B1 receptors are inducible via cytokine signaling (IL-1
Figure 1: Kinin Receptor Signaling & Antagonism
Caption: The metabolic conversion of Bradykinin to des-Arg(9)-BK shifts signaling from constitutive B2 receptors to inducible B1 receptors.[1] des-Arg(10)-Hoe 140 specifically blocks this inducible pathway.[1]
Binding Affinity & Selectivity
des-Arg(10)-Hoe 140 exhibits high affinity for the B1 receptor, particularly in rabbit and human tissues.[1]
| Parameter | Value | Tissue/Assay | Reference |
| IC | 12 nM ( | Rabbit Aorta (Contractility) | Wirth et al. [1] |
| pA | ~7.8 - 8.4 | Rabbit Aorta / Human Umbilical Vein | Galoppini et al. [2] |
| Selectivity | >1000-fold vs B2 | Guinea Pig Ileum (B2 tissue) | Wirth et al. [1] |
Key Insight: Unlike [Leu
Validated Experimental Protocols
In Vitro: Rabbit Aorta Contractility Assay
This is the "Gold Standard" assay for B1 receptor activity because the rabbit aorta naturally expresses B1 receptors that are highly sensitive to des-Arg
Objective: Determine the antagonistic potency (pA
Protocol:
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Tissue Preparation:
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Incubation:
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Induction (Critical Step):
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Antagonist Challenge:
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Construct a cumulative concentration-response curve (CCRC) for the agonist des-Arg
-BK ( to M). -
Washout and incubate with des-Arg(10)-Hoe 140 (e.g., 10 nM, 100 nM) for 30 minutes.
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Repeat agonist CCRC.[1]
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-
Analysis:
In Vivo: Carrageenan-Induced Hyperalgesia
Since B1 receptors are inducible, acute pain models (like hot plate) are often insufficient.[1] Models involving sustained inflammation are required.[1]
Protocol:
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Induction: Inject
-carrageenan (1-2%) into the intraplantar surface of the rat hind paw.[1] -
Latency: Wait 24–48 hours. This lag time allows for the genomic upregulation of B1 receptors on sensory neurons.[1]
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Administration:
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Readout: Measure mechanical allodynia (Von Frey filaments) or thermal hyperalgesia.[1]
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Self-Validation: The antagonist should reverse hyperalgesia in the 24-48h window but have minimal effect in the acute phase (0-4h), where B2 receptors dominate.[1]
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Therapeutic Implications & Challenges
Therapeutic Window
The primary utility of des-Arg(10)-Hoe 140 lies in conditions characterized by chronic inflammation :
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Diabetic Neuropathy: B1R expression is chronically elevated in diabetic vasculature and nerves.[1]
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Inflammatory Hyperalgesia: Post-operative pain and arthritis.[1]
Technical Challenges
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Species Differences: B1 receptor pharmacology varies significantly between species.[1] The rabbit and human B1 receptors are pharmacologically similar, but the rat B1 receptor has distinct binding properties.[1] des-Arg(10)-Hoe 140 is effective in both, but potency shifts may occur.[1]
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Inducibility: In healthy tissues, B1R density is negligible.[1][6][7] Negative results in healthy controls are a sign of correct experimental execution, not failure.[1]
References
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Wirth, K. J., et al. (1992).[3][1][4] "DesArg10[Hoe 140] is a potent B1 bradykinin antagonist."[3][1][2][4][8] Agents and Actions Supplements, 38(Pt 2), 406–413.[3][1][2] Link
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Galoppini, C., et al. (1999).[1] "A structure-activity study on the bradykinin B1 antagonist desArg10 HOE 140: The alanine scan." Letters in Peptide Science, 6, 123–127.[1] Link[1]
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Regoli, D., et al. (1998).[1] "Bradykinin receptors and their antagonists." European Journal of Pharmacology, 348(1), 1–10.[1] Link
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Pesquero, J. B., et al. (2000).[1] "Kinin B1 receptor: a potential therapeutic target."[1] Current Opinion in Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Des-Arg10]-HOE I40, B1 Bradykinin Receptor Antagonist - 1 mg [anaspec.com]
- 5. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. [Des-Arg10]-HOE I40, B1 Bradykinin Receptor Antagonist - 1 mg, 1 mg | Labscoop [labscoop.com]
